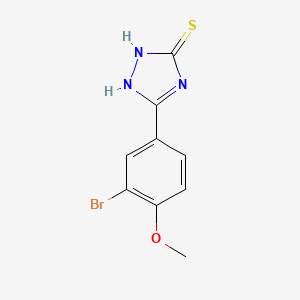
5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also has a bromo-methoxyphenyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-Bromo-4-methoxybenzaldehyde have been synthesized through the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Scientific Research Applications
Antiproliferative Activity
Research has indicated that derivatives of triazole-thiol compounds exhibit promising antiproliferative activities. One study synthesized and characterized several 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, finding that these compounds showed significant antiproliferative activity against cancer cell lines. This highlights the potential of triazole-thiol derivatives in the development of new anticancer agents (Narayana, Raj, & Sarojini, 2010).
Corrosion Inhibition
Another application of triazole-thiol compounds is in corrosion inhibition. A study on 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated superior inhibition efficiency against the corrosion of mild steel in a corrosive environment. This suggests that triazole-thiols could be effective as corrosion inhibitors, potentially offering a new approach to protecting metals in industrial applications (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Anti-inflammatory Activity
The synthesis of triazole-thiol derivatives has also been explored for anti-inflammatory purposes. A study developed new S-alkylated triazole-thiols demonstrating significant anti-inflammatory activity. These findings support the potential therapeutic applications of these compounds in treating inflammation-related conditions (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Antimicrobial Activity
Research into triazole-thiol compounds has also shown that they can possess potent antimicrobial properties. A particular study synthesized N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, which exhibited antifungal properties against a range of fungal species. This indicates the potential of triazole-thiol derivatives as antifungal agents, which could be valuable in agricultural and pharmaceutical industries (Holla, Poojary, Kalluraya, & Gowda, 1996).
properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(4-6(7)10)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYRPZHXNAQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=S)NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



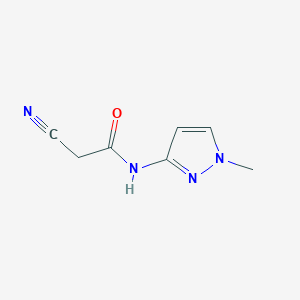
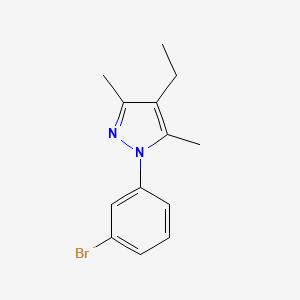
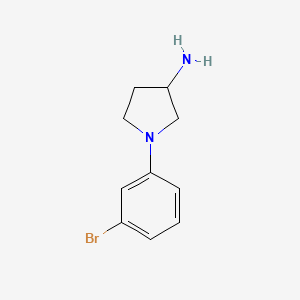
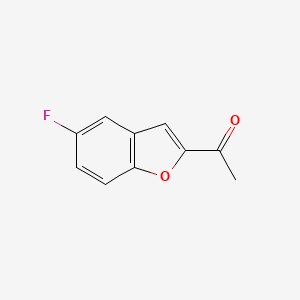
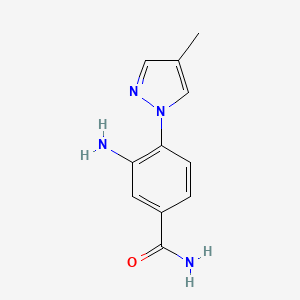
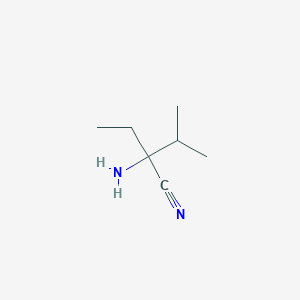
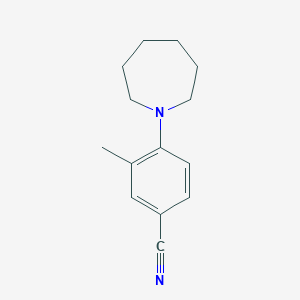

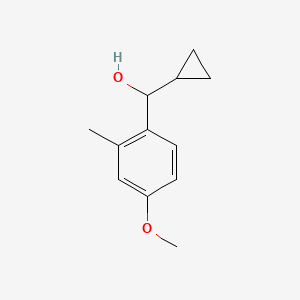
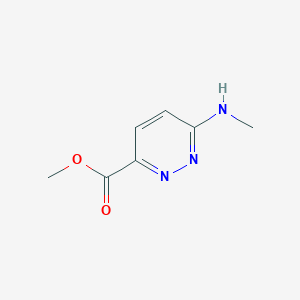
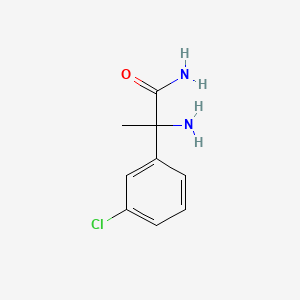
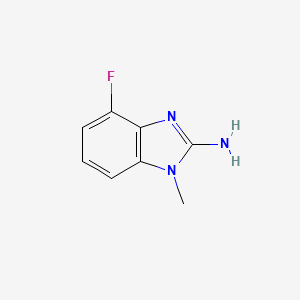
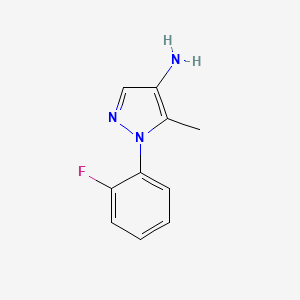
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)